6-[(4-iodoanilino)carbonyl]-3-cyclohexene-1-carboxylic acid
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Overview
Description
6-[(4-iodoanilino)carbonyl]-3-cyclohexene-1-carboxylic acid is an organic compound that features a cyclohexene ring substituted with a carboxylic acid group and an anilino group that is further substituted with an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-iodoanilino)carbonyl]-3-cyclohexene-1-carboxylic acid typically involves the coupling of 4-iodoaniline with a cyclohexene derivative. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve techniques such as recrystallization, chromatography, or distillation to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-[(4-iodoanilino)carbonyl]-3-cyclohexene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The iodine atom in the anilino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (RSH) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in the formation of various substituted anilino derivatives.
Scientific Research Applications
6-[(4-iodoanilino)carbonyl]-3-cyclohexene-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique structure.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-[(4-iodoanilino)carbonyl]-3-cyclohexene-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The iodine atom in the anilino group can participate in halogen bonding, which can influence the binding affinity and specificity of the compound. Additionally, the carboxylic acid group can form hydrogen bonds with target molecules, further stabilizing the interaction.
Comparison with Similar Compounds
Similar Compounds
- 7-[(4-iodoanilino)carbonyl]tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid
- Other iodinated anilino derivatives
Uniqueness
6-[(4-iodoanilino)carbonyl]-3-cyclohexene-1-carboxylic acid is unique due to its specific structural features, such as the presence of both a cyclohexene ring and an iodinated anilino group
Properties
IUPAC Name |
6-[(4-iodophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14INO3/c15-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)14(18)19/h1-2,5-8,11-12H,3-4H2,(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNBCFMDYNFYBIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC(C1C(=O)NC2=CC=C(C=C2)I)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14INO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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